molecular formula C7H15ClFN2O2P B12838434 2-(2-Chloro-2'-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide CAS No. 63867-49-2

2-(2-Chloro-2'-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide

Cat. No.: B12838434
CAS No.: 63867-49-2
M. Wt: 244.63 g/mol
InChI Key: CKKPZBXIMKKKBT-UHFFFAOYSA-N
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Description

2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide is a synthetic compound that belongs to the class of oxazaphosphorinanes. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide typically involves the reaction of diethylamine derivatives with chlorofluoro compounds under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazaphosphorinane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield simpler amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its biological activity and potential as a therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide
  • 2-(2-Fluoroethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide

Uniqueness

2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide is unique due to the presence of both chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

63867-49-2

Molecular Formula

C7H15ClFN2O2P

Molecular Weight

244.63 g/mol

IUPAC Name

N-(2-chloroethyl)-N-(2-fluoroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15ClFN2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)

InChI Key

CKKPZBXIMKKKBT-UHFFFAOYSA-N

Canonical SMILES

C1CNP(=O)(OC1)N(CCF)CCCl

Origin of Product

United States

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